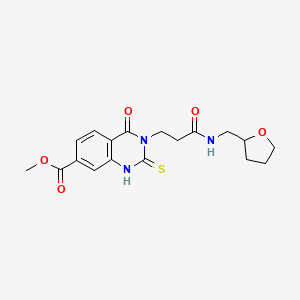

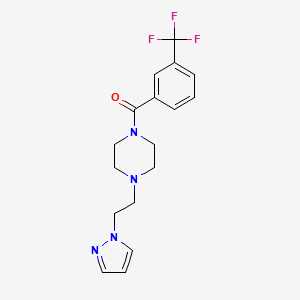

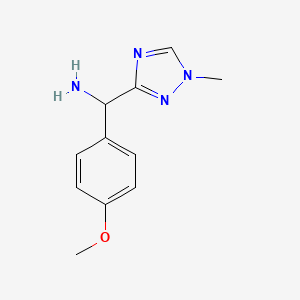

![molecular formula C16H22O B2507227 2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol CAS No. 1212474-45-7](/img/structure/B2507227.png)

2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol” is a derivative of (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol . The linear formula of the parent compound is C7H12O1 .

Molecular Structure Analysis

The molecular structure of the parent compound, (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol, has been reported . It has a molecular formula of C7H12O1, an average mass of 110.154 Da, and a monoisotopic mass of 110.073166 Da .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

This compound has been used in the enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid . This is a key precursor in the synthesis of A2a receptor antagonist 1 . The synthesis process involves an enzymatic resolution of the respective butyl ester with lipase A from Candida antarctica .

A2a Receptor Antagonist

The compound plays a crucial role in the development of A2a receptor antagonists . A2a receptors are present in high concentrations in dopamine-rich regions of the brain and are involved in the control of emotion, reward, and pleasure .

Treatment of Major Depression

The compound is being evaluated for its potential use in the treatment of major depression . A benzothiazole derivative, which uses this compound as a key precursor, was under evaluation as an A2a receptor antagonist candidate for the treatment of major depression .

Synthesis of Diazabicyclo Derivatives

The compound has been used in the synthesis of diazabicyclo derivatives . An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .

Epimerization–Lactamization Cascade Reaction

The compound has been used in an epimerization–lactamization cascade reaction . This reaction involves the 2-epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

Development of New Synthetic Routes

The compound has been used in the development of new synthetic routes . For example, a ZnCl2-mediated cycloaddition of furan with acrylonitrile was implemented, generating the bicyclic eneether as a mixture of endo- and exo-isomers . This was followed by hydrogenation to the saturated nitrile isomers, which were then hydrolyzed under alkaline conditions to the racemic exo-acid .

Propiedades

IUPAC Name |

2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-15(2)11-8-9-16(15,3)13(10-11)12-6-4-5-7-14(12)17/h4-7,11,13,17H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIZMMUVXBULNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)C3=CC=CC=C3O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

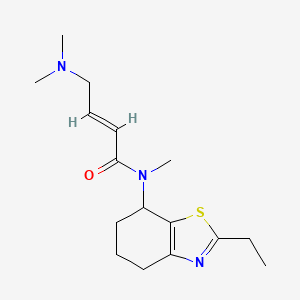

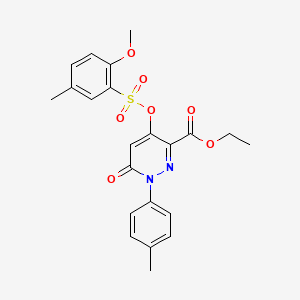

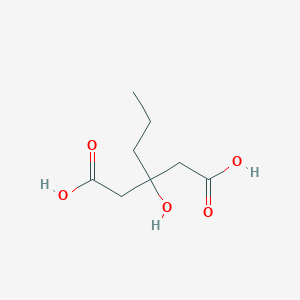

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)

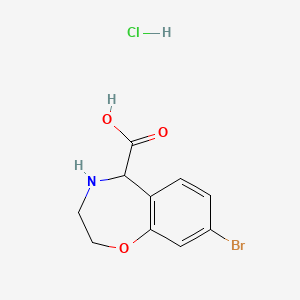

![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)

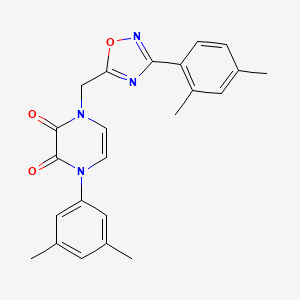

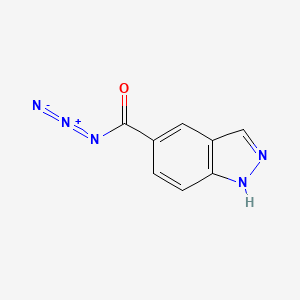

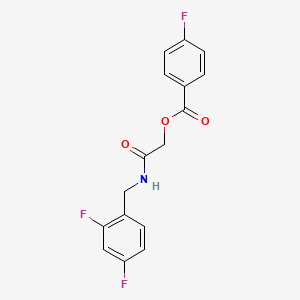

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)